molecular formula C23H28Cl2N2O2 B12763371 3,4-Dichloro-4''-methoxyfentanyl CAS No. 1161705-29-8

3,4-Dichloro-4''-methoxyfentanyl

Cat. No.: B12763371
CAS No.: 1161705-29-8
M. Wt: 435.4 g/mol
InChI Key: DHZIRWGSNKQVQC-UHFFFAOYSA-N
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Description

3,4-Dichloro-4’'-methoxyfentanyl is a synthetic opioid analgesic, structurally related to fentanyl. It is known for its potent analgesic properties and is part of the broader class of fentanyl analogues. These compounds are often used in medical settings for pain management due to their high efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-4’'-methoxyfentanyl typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichloroaniline and 4-methoxybenzyl chloride.

    Formation of Intermediate: These starting materials undergo a series of reactions, including alkylation and acylation, to form the intermediate compounds.

    Final Product: The intermediate compounds are then subjected to further chemical reactions, such as cyclization and reduction, to yield the final product, 3,4-Dichloro-4’'-methoxyfentanyl.

Industrial Production Methods

Industrial production of 3,4-Dichloro-4’'-methoxyfentanyl involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-4’'-methoxyfentanyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3,4-Dichloro-4’'-methoxyfentanyl has several scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.

    Biology: Studied for its effects on cellular processes and receptor binding in biological systems.

    Medicine: Investigated for its potential use in pain management and anesthesia.

    Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

3,4-Dichloro-4’'-methoxyfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of pain signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-4’'-methoxyfentanyl is unique due to the presence of both dichloro and methoxy groups, which contribute to its distinct pharmacological profile. These structural modifications can affect its binding affinity and efficacy compared to other fentanyl analogues.

Properties

CAS No.

1161705-29-8

Molecular Formula

C23H28Cl2N2O2

Molecular Weight

435.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]propanamide

InChI

InChI=1S/C23H28Cl2N2O2/c1-3-23(28)27(19-6-9-21(24)22(25)16-19)18-11-14-26(15-12-18)13-10-17-4-7-20(29-2)8-5-17/h4-9,16,18H,3,10-15H2,1-2H3

InChI Key

DHZIRWGSNKQVQC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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